molecular formula C13H18ClN3O3 B7898208 (S)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898208
M. Wt: 299.75 g/mol
InChI Key: OBXUCECSYHIIQV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 6-chloro-pyridazine ring linked via an ether bond at the 3-position of the pyrrolidine core. The pyridazine moiety (a diazine with adjacent nitrogen atoms) and the chloro substituent contribute to its electronic properties, influencing solubility, reactivity, and binding affinity.

Properties

IUPAC Name

tert-butyl (3S)-3-(6-chloropyridazin-3-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-6-9(8-17)19-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXUCECSYHIIQV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a chloro-substituted pyridazine moiety, with a tert-butyl ester functional group. Its molecular formula is C14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2}, and it has a molecular weight of approximately 301.82 g/mol. The structural characteristics facilitate interactions with various biological targets, which may lead to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridazine Ring : Starting from 3,6-dichloropyridazine, the chloro group is substituted to form the desired pyridazine derivative.
  • Pyrrolidine Formation : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Esterification : The final step involves the formation of the tert-butyl ester from the carboxylic acid group.

These synthetic routes may vary based on specific reaction conditions and desired yields.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, particularly in influenza virus models. The mechanism involves interaction with viral neuraminidase, leading to reduced cytopathogenic effects in infected cells .
  • Enzyme Inhibition : The compound shows promise as an inhibitor for various enzymes and receptors, which may modulate their activity. Interaction studies indicate that the unique structural features enhance binding affinity to specific proteins.

1. Antiviral Efficacy

A study evaluated the cytopathogenic effects of this compound on influenza virus-infected cells using the MTT assay. Results demonstrated a dose-dependent reduction in viral-induced cell death, with an IC50 value indicating effective antiviral properties .

2. Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit specific kinases associated with cancer progression. The results showed significant inhibition of kinase activity at submicromolar concentrations, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureBiological Activity
2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterStructureModerate enzyme inhibition
3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl esterStructureAntiviral activity confirmed
4-(6-Chloropyridazin-3-yl)piperazine-1-carboxylic acidStructureCytotoxic effects on tumor cells

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of pyrrolidine-carboxylate derivatives with heteroaryloxy substituents. Key structural analogs include:

Compound Name Heterocycle Substituents Stereochemistry Molecular Formula Molar Mass (g/mol)
(S)-3-(6-Chloro-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (Target) Pyridazine 6-Cl (S) C₁₃H₁₈ClN₃O₃* ~311.75†
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidine 4,6-Me₂ (S) C₁₅H₂₃N₃O₃ 293.36
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-I, 3-OMe Not specified C₁₆H₂₂IN₃O₄ ~467.28†
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyridine 2-F, 6-(hydroxymethyl-pyrrolidine) (±)-trans C₂₃H₃₃FN₂O₆ ~476.53†

*Assumed molecular formula based on naming conventions; †Calculated based on atomic masses.

Key Observations:
  • Heterocycle Diversity : The target’s pyridazine ring (adjacent nitrogens) differs from pyrimidine (1,3-nitrogens) and pyridine (single nitrogen). Pyridazine’s electron-deficient nature may enhance halogen bonding (via Cl) compared to pyrimidine’s methyl groups or pyridine’s methoxy/iodo substituents.
  • Stereochemistry : The (S)-configuration in the target contrasts with racemic (±)-trans mixtures in some analogs, which could lead to divergent biological activities due to enantioselective target binding.

Q & A

Basic Research Questions

Q. What are typical synthetic routes for synthesizing tert-butyl ester derivatives of pyrrolidine-carboxylic acids, such as the target compound?

  • Methodological Answer: The synthesis often begins with activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to form the ester . For chloropyridazine-containing analogs, nucleophilic substitution reactions (e.g., SNAr) under basic conditions are typically employed to introduce the pyridazin-3-yloxy moiety. Multi-step protocols may involve protecting group strategies to preserve stereochemistry, as seen in related tert-butyl pyrrolidine-1-carboxylate syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR (¹H, ¹³C): Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃ in ¹H NMR; δ ~28 ppm for C in ¹³C NMR) and pyrrolidine protons (δ 3.0–4.0 ppm for N-CH₂/O-CH groups). The chloropyridazine ring exhibits distinct aromatic signals (δ 7.0–8.5 ppm) .
  • HPLC-MS: Confirm molecular weight (e.g., via ESI-MS) and purity. For chiral verification, chiral HPLC columns or polarimetry are recommended to validate the (S)-configuration .
  • Melting Point: Compare with literature values (e.g., 150°C for structurally similar tert-butyl esters) to assess crystallinity .

Q. How does the reactivity of the chloropyridazine group influence downstream functionalization?

  • Methodological Answer: The 6-chloro substituent on pyridazine is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids using Pd catalysts) or nucleophilic substitutions (e.g., with amines or alkoxides). Reaction conditions (e.g., Cs₂CO₃ as base, anhydrous solvents, 40–100°C) must avoid tert-butyl ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while preserving stereochemical integrity?

  • Methodological Answer:

  • Protection/Deprotection: Use orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions. For example, tert-butyl ester stability under mild acidic conditions allows selective deprotection .
  • Catalysis: Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve coupling efficiency in chloropyridazine functionalization .
  • Temperature Control: Stepwise heating (40–100°C) minimizes decomposition, as seen in analogous tert-butyl pyrrolidine syntheses .

Q. How should contradictory data in receptor-binding assays involving this compound be resolved?

  • Methodological Answer: Divergent results often arise from methodological variations (e.g., receptor expression systems, ligand concentrations). To address this:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for heterologous expression) and buffer conditions.
  • Cross-Validation: Compare with computational models (e.g., molecular docking using the compound’s 3D structure) or orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis: Apply multivariate statistics to datasets from diverse studies to identify confounding variables (e.g., solvent effects) .

Q. What mechanistic insights govern the stability of the tert-butyl ester under varying pH conditions?

  • Methodological Answer: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. Stability studies should include:

  • pH Profiling: Monitor degradation via HPLC at pH 1–14. The ester is stable in neutral/basic conditions but hydrolyzes rapidly below pH 3, forming pyrrolidine-1-carboxylic acid .
  • Kinetic Studies: Calculate activation energy (Ea) for hydrolysis using Arrhenius plots under controlled temperatures (25–90°C) .

Q. Which computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) using force fields (AMBER, CHARMM) to assess conformational flexibility .
  • QSAR Modeling: Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogs to predict affinity .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to map interactions (e.g., hydrogen bonds with the pyrrolidine oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.